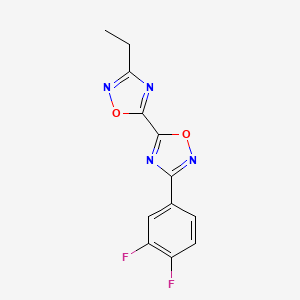![molecular formula C25H18ClN3O3S B2824374 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 865591-81-7](/img/structure/B2824374.png)
3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C25H18ClN3O3S and its molecular weight is 475.95. The purity is usually 95%.
BenchChem offers high-quality 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Research by Dyachenko et al. (2019) developed a method for synthesizing functionalized thieno[2,3-b]pyridines, including compounds similar to the one , via multicomponent condensation reactions. This method emphasizes the structural versatility of such compounds for potential applications in various chemical syntheses (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).
Amplifiers of Phleomycin
Brown and Cowden (1982) investigated derivatives of pyridinylpyrimidines, including those with furan-2-yl and thien-2'-yl substituents, for their role as amplifiers of phleomycin against Escherichia coli. This suggests potential applications in enhancing the effectiveness of certain antibiotics (Brown & Cowden, 1982).
Antiprotozoal Agents
Ismail et al. (2004) synthesized compounds, including derivatives of thieno[2,3-b]pyridines, with potential as antiprotozoal agents. Their research highlighted the significant DNA affinities and in vitro activity against Trypanosoma and Plasmodium species of these compounds (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Dyeing Polyester Fibers
Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo compounds related to thieno[2,3-b]pyridines for use as disperse dyes in dyeing polyester fabrics. They also demonstrated the compounds' antimicrobial and antitumor activities, suggesting a multifunctional application (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Anticonvulsant Properties
Research into the crystal structures of certain anticonvulsant enaminones by Kubicki, Bassyouni, and Codding (2000) provides insight into the potential use of related thieno[2,3-b]pyridine derivatives in neurological applications (Kubicki, Bassyouni, & Codding, 2000).
Antiproliferative Compounds
Van Rensburg et al. (2017) explored 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines for their antiproliferative properties, indicating their potential in cancer research and treatment (Van Rensburg, Leung, Haverkate, Eurtivong, Pilkington, Reynisson, & Barker, 2017).
CDK2 Inhibitors and Anti-Proliferative Activity
Abdel-Rahman et al. (2021) synthesized pyridine, pyrazoloyridine, and furopyridine derivatives, including thienyl moieties, as CDK2 inhibitors. These compounds showed significant anti-proliferative activity against various human cancer cell lines, suggesting their potential in cancer therapy (Abdel-Rahman, Shaban, Nassar, El-kady, Ismail, Mahmoud, Awad, & El‐Sayed, 2021).
Antimicrobial and Anti-Inflammatory Agents
Tolba et al. (2018) and Gad-Elkareem et al. (2011) synthesized thieno[2,3-b]pyridine derivatives and evaluated their antimicrobial and anti-inflammatory properties, highlighting their potential therapeutic applications in treating infections and inflammation (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018), (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Propiedades
IUPAC Name |
3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3S/c1-31-17-10-8-16(9-11-17)28-24(30)23-22(27)21-18(20-3-2-12-32-20)13-19(29-25(21)33-23)14-4-6-15(26)7-5-14/h2-13H,27H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWUNDPSTJMJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C5=CC=C(C=C5)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

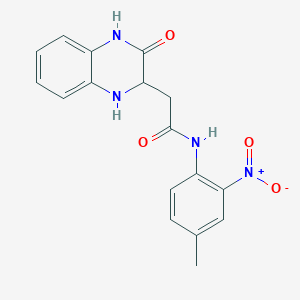
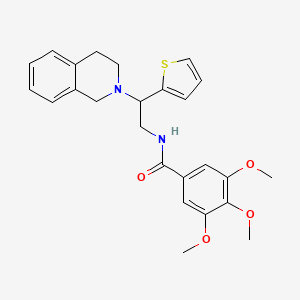
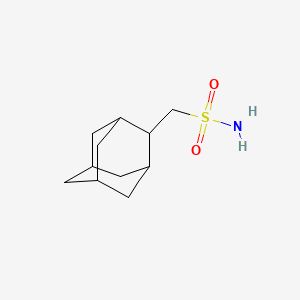
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2824298.png)
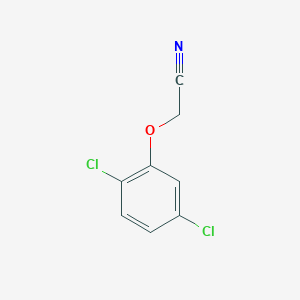
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2824300.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2824301.png)

![3-Fluoro-4-[5-(5-methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenol](/img/structure/B2824306.png)
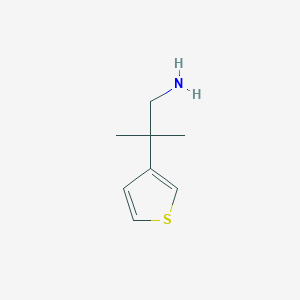
![Methoxy[(3-methylcyclohexyl)methyl]amine](/img/structure/B2824310.png)
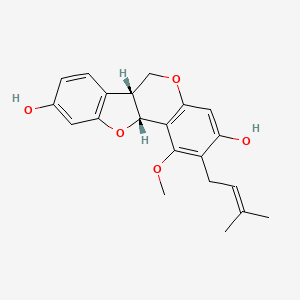
![6-Amino-5-(3-chloroanilino)-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2824312.png)
